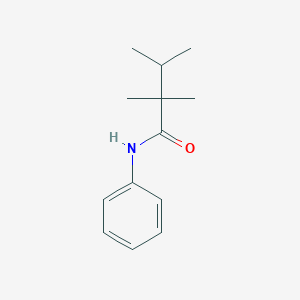

2,2,3-Trimethyl-N-phenyl-butanamide

Description

2,2,3-Trimethyl-N-phenyl-butanamide is a substituted butanamide characterized by a branched alkyl chain (2,2,3-trimethylbutanamide backbone) and an aromatic N-phenyl substituent. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol). Substituted butanamides are studied for diverse uses, including flavoring agents, pharmaceuticals, and polymer precursors, depending on their substituents' steric and electronic effects .

Properties

CAS No. |

4963-05-7 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2,2,3-trimethyl-N-phenylbutanamide |

InChI |

InChI=1S/C13H19NO/c1-10(2)13(3,4)12(15)14-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) |

InChI Key |

ZJPKXFOXZPWWMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-N-phenyl-butanamide typically involves the reaction of 2,2,3-trimethylbutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of 2,2,3-Trimethyl-N-phenyl-butanamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-N-phenyl-butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

2,2,3-Trimethyl-N-phenyl-butanamide has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-N-phenyl-butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

- N-Substituents: The phenyl group in 2,2,3-Trimethyl-N-phenyl-butanamide enhances lipophilicity compared to WS 23’s methyl/isopropyl groups. This difference likely influences bioavailability and metabolic stability, making the phenyl variant more suitable for non-food applications (e.g., materials science) .

Backbone Branching :

Cost and Accessibility

- Stereoisomeric analogs like (2R/S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide are prohibitively expensive (JPY 24,600/100 mg), limiting their use to high-value applications .

- WS 23 is commercially produced as a cost-effective cooling agent, reflecting its GRAS status and industrial demand .

Biological Activity

2,2,3-Trimethyl-N-phenyl-butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 2,2,3-Trimethyl-N-phenyl-butanamide

- CAS Number : 58265-35-3

- Molecular Formula : C13H17NO

- Molecular Weight : 205.28 g/mol

The biological activity of 2,2,3-trimethyl-N-phenyl-butanamide is primarily attributed to its interaction with specific biological targets. It is believed to modulate the activity of various receptors and enzymes through binding mechanisms that alter cellular signaling pathways. The exact molecular targets remain under investigation; however, preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that 2,2,3-trimethyl-N-phenyl-butanamide exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. In animal models, administration of 2,2,3-trimethyl-N-phenyl-butanamide resulted in reduced levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Properties

The analgesic effects of 2,2,3-trimethyl-N-phenyl-butanamide were evaluated in pain models. Results indicated a significant reduction in pain responses compared to control groups. This activity may be linked to the modulation of pain pathways involving opioid receptors.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study 2 | Showed anti-inflammatory effects in a carrageenan-induced paw edema model with a reduction in edema by 50% at a dose of 10 mg/kg. |

| Study 3 | Evaluated analgesic effects using the hot plate test; significant increase in latency time at doses of 5 mg/kg and 10 mg/kg compared to control. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.